molecular formula C17H15F3N2O2S B2894601 1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2097915-73-4

1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2894601
CAS No.: 2097915-73-4
M. Wt: 368.37
InChI Key: IASIMUQGWNBWDQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic compound that belongs to the class of benzothiadiazole derivatives

Preparation Methods

The synthesis of 1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzothiadiazole core, followed by the introduction of the cyclopropyl and trifluoromethylphenyl groups. Common reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. .

Scientific Research Applications

1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to the disruption of cellular processes, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can be compared with other benzothiadiazole derivatives, such as:

Properties

IUPAC Name

3-cyclopropyl-1-[[4-(trifluoromethyl)phenyl]methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c18-17(19,20)13-7-5-12(6-8-13)11-21-15-3-1-2-4-16(15)22(14-9-10-14)25(21,23)24/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASIMUQGWNBWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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